molecular formula C12H14ClNO2 B12575662 5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 185245-87-8

5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline

Cat. No.: B12575662
CAS No.: 185245-87-8
M. Wt: 239.70 g/mol
InChI Key: HYIMVAMRPMTODY-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline can be achieved through various synthetic routes. One common method involves the acid-mediated cyclization of 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde . Another approach is the Heck reaction, which uses 2-(2-iodophenethyl)isoquinolin-1(2H)-one as a starting material . These methods offer good yields and relatively simple procedures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory methods mentioned above.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to optimize the reaction yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chloroethyl group, in particular, may confer unique properties compared to other isoquinoline derivatives.

Properties

CAS No.

185245-87-8

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

5-(2-chloroethyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline

InChI

InChI=1S/C12H14ClNO2/c13-3-1-10-9-6-12-11(15-7-16-12)5-8(9)2-4-14-10/h5-6,10,14H,1-4,7H2

InChI Key

HYIMVAMRPMTODY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=CC3=C(C=C21)OCO3)CCCl

Origin of Product

United States

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